3,4-Dimethoxy-2-nitrobenzoic acid
Description
3,4-Dimethoxy-2-nitrobenzoic acid: is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzoic acid, featuring two methoxy groups and a nitro group attached to the benzene ring
Properties
IUPAC Name |
3,4-dimethoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-6-4-3-5(9(11)12)7(10(13)14)8(6)16-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYYEGRMWJAHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361378 | |
| Record name | 3,4-dimethoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79025-28-8 | |
| Record name | 3,4-dimethoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Nitration of 3-alkoxy-4-acetoxybenzaldehyde
- Starting material: 3-alkoxy-4-acetoxybenzaldehyde (where alkoxy = methyl, ethyl, or isopropyl).
- Reaction: Nitration using concentrated or fuming nitric acid in solvents such as dichloroethane, dichloromethane, or chloroform.
- Conditions: Weight ratio of substrate to nitrating agent is 1:3–8.
- Outcome: Formation of 4-formyl-2-alkoxy-3-nitrophenyl acetate intermediate.
- Notes: A small amount (8–20%) of positional isomer is formed during nitration, which is later removed by recrystallization.
Step 2: Deacetylation, Methylation, and Oxidation
-
- Performed under alkaline conditions using inorganic bases such as sodium hydroxide, potassium hydroxide, lithium hydroxide, potassium carbonate, or cesium carbonate.
- Solvents include ethanol, methanol, tetrahydrofuran, dioxane, or isopropanol.
- Temperature range: -10 °C to 45 °C.
- Converts acetoxy group to hydroxy group.
-
- Methylating agents: dimethyl sulfate, methyl iodide, methyl bromide, methoxy p-toluenesulfonate, or methyl chloride.
- Reaction temperature: 35–55 °C.
- Converts hydroxy groups to methoxy groups.
-
- Oxidizing agents: potassium permanganate or sodium permanganate.
- Molar ratio of substrate to oxidant: 1:2–5.
- Converts aldehyde to carboxylic acid.
- Reaction is typically carried out at room temperature overnight.
Step 3: Selective Dealkylation (Demethylation)
- Objective: Convert 3-alkoxy-4-methoxy-2-nitrobenzoic acid to 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Reagents: Organic bases (triethylamine or diisopropylethylamine) combined with lithium salts (LiCl, LiBr, LiI), or boron trichloride.
- Conditions: Reaction temperature 0–10 °C, stirring for 2 hours.
- Workup: Quenching with water, extraction with dichloromethane, drying, and recrystallization.
- Outcome: High purity product with isomer content reduced to ~0.2% and yields around 83%.
Step 4: Final Isolation and Purification
- Recrystallization from mixed solvents such as isopropanol and water (5:1 ratio) effectively removes isomers.
- Drying under vacuum yields the final 3,4-dimethoxy-2-nitrobenzoic acid as a solid.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Isomer Content (%) | Notes |
|---|---|---|---|---|
| Nitration | Concentrated HNO3, DCM, 25–45 °C | Not specified | 8–20 | Formation of 4-formyl-2-alkoxy-3-nitro phenyl acetate |
| Deacetylation + Methylation | NaOH or KOH, MeOH or THF, 35–55 °C, dimethyl sulfate | Not specified | Not specified | Conversion to 3-alkoxy-4-methoxy-2-nitrobenzaldehyde |
| Oxidation | KMnO4 or NaMnO4, room temp, overnight | 93–95 | 11–12 | Formation of this compound (with isomers) |
| Dealkylation (Demethylation) | BCl3, 0–10 °C, 2 h, recrystallization | 83 | 0.2 | High purity 3-hydroxy-4-methoxy-2-nitrobenzoic acid |
Advantages and Industrial Applicability
- The method allows for simple and stable operation with easy separation of products at each step.
- High overall yield (above 80% in final steps) with low isomer contamination after purification.
- Use of common reagents and solvents makes the process cost-effective and environmentally friendly .
- The process is suitable for industrial mass production , given the scalability of nitration, methylation, and oxidation steps.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 3,4-Dimethoxy-2-nitrobenzoic acid can undergo reduction reactions to form 3,4-dimethoxy-2-aminobenzoic acid. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or metal hydrides such as sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Oxidation reactions can convert the methoxy groups to hydroxyl groups, leading to the formation of 3,4-dihydroxy-2-nitrobenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3,4-Dimethoxy-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Oxidation: 3,4-Dihydroxy-2-nitrobenzoic acid.
Scientific Research Applications
Biological Activities
This compound has been studied for its antimicrobial properties, particularly against various strains of bacteria and fungi.
Antimicrobial Activity
A study highlighted the antimicrobial potency of derivatives of 3,4-dimethoxy-β-nitrostyrene against several microbial strains. The Minimum Inhibitory Concentration (MIC) for Candida albicans was found to be as low as 128 μg/mL . The compound exhibited greater activity against Staphylococcus aureus compared to Pseudomonas aeruginosa, indicating a selective efficacy against certain pathogens.
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 128 |
| Staphylococcus aureus | <128 |
| Pseudomonas aeruginosa | >128 |
Antitubercular Activity
Research indicates that nitro derivatives like 3,4-dimethoxy-2-nitrobenzoic acid may have potential as antitubercular agents. The structural properties of nitrobenzoates have been linked to enhanced activity against Mycobacterium tuberculosis. The presence of nitro groups is essential for their mode of action, suggesting that this compound could contribute to the development of new treatments for tuberculosis .
Cytotoxicity Studies
The compound has also been evaluated for cytotoxic effects in cancer research. A related study on organotin complexes derived from similar compounds showed promising cytotoxic activity against glioblastoma cell lines . This suggests that modifications of this compound could lead to the development of effective anticancer agents.
Case Studies
- Antimicrobial Study : A series of derivatives were synthesized and tested for their antimicrobial properties. The study demonstrated that structural modifications significantly influenced their efficacy against various pathogens .
- Antitubercular Research : The evaluation of nitrobenzoate esters indicated that compounds with aromatic nitro substitutions exhibited superior activity against M. tuberculosis compared to their non-nitro counterparts .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-2-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure but with different positions of the methoxy groups.
3,5-Dimethoxy-4-nitrobenzoic acid: Another isomer with different substitution patterns.
2,5-Dimethoxy-3-nitrobenzoic acid: Features methoxy groups at different positions.
Uniqueness: 3,4-Dimethoxy-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Biological Activity
3,4-Dimethoxy-2-nitrobenzoic acid (DMNBA) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of DMNBA's biological activity, including antimicrobial, antioxidant, and potential anticancer properties.
Chemical Structure and Properties
- Chemical Formula : C₉H₉N₁O₆
- Molecular Weight : 211.17 g/mol
- CAS Number : 79025-28-8
Antimicrobial Activity
DMNBA has demonstrated significant antimicrobial properties against various pathogens. Studies have reported its Minimum Inhibitory Concentration (MIC) values against different microbial strains:
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 128 |
| Staphylococcus aureus | 64 |
| Pseudomonas aeruginosa | 256 |
In a study evaluating the antimicrobial activity of DMNBA derivatives, it was found that the compound exhibited higher efficacy against Candida albicans compared to gram-negative bacteria like Pseudomonas aeruginosa . The compound's structure, particularly the nitro group at the ortho position, is believed to play a crucial role in enhancing its antimicrobial activity .
Antioxidant Activity
The antioxidant potential of DMNBA has been assessed using various assays. In vitro studies have shown that DMNBA exhibits significant free radical scavenging activity. The Oxygen Radical Absorbance Capacity (ORAC) assay indicated that DMNBA's antioxidant activity is comparable to well-known antioxidants such as ascorbic acid and resveratrol .
Anticancer Activity
Research into the anticancer properties of DMNBA is still emerging. Preliminary studies suggest that DMNBA may inhibit the growth of certain cancer cell lines. For instance, a series of derivatives based on nitrobenzoic acid were tested for their cytotoxic effects on breast cancer cells using the MTT assay. Results indicated that some derivatives exhibited IC50 values lower than those of standard anticancer drugs, suggesting potential for further development .
Case Studies and Research Findings
- Antimicrobial Study : A study focused on the synthesis and evaluation of DMNBA derivatives showed that modifications in the chemical structure could enhance antimicrobial potency. The derivatives exhibited varying degrees of activity against both fungal and bacterial strains, with some compounds outperforming standard antibiotics .
- Antioxidant Evaluation : In a comparative study, DMNBA was evaluated alongside other nitro-containing compounds for their ability to scavenge free radicals. The findings suggested that DMNBA not only scavenges radicals effectively but also inhibits cholinesterase enzymes, which are implicated in neurodegenerative diseases .
- Cytotoxicity Screening : A recent investigation into the cytotoxic effects of DMNBA on tumor cell lines revealed promising results. The study indicated that certain structural modifications could lead to enhanced cytotoxicity, warranting further exploration into its mechanism of action .
Q & A
Basic: What are the recommended methods for synthesizing 3,4-Dimethoxy-2-nitrobenzoic acid in a laboratory setting?
Methodological Answer:
A common approach involves nitro-substitution on a dimethoxybenzoic acid precursor. For example, nitration of 3,4-dimethoxybenzoic acid using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) can yield the target compound. Post-reaction, the product is purified via recrystallization from ethanol/water. For derivatives, coupling reactions with triazine or benzaldehyde intermediates (e.g., via reflux in ethanol with glacial acetic acid as a catalyst) may be employed, followed by solvent evaporation and filtration . Key parameters include reaction time, stoichiometry of nitrating agents, and temperature control to avoid over-nitration.
Basic: What safety precautions should be observed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a cool, dry place away from oxidizers and reducing agents. Long-term storage may require inert gas purging to prevent degradation.
- Disposal: Follow federal and local regulations for nitroaromatic compounds. Neutralize residues with a dilute sodium hydroxide solution before disposal, and use certified waste management services .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopy:
- 1H/13C NMR: Verify methoxy (δ ~3.8–4.0 ppm for OCH3) and nitro group positions (downfield shifts for aromatic protons adjacent to NO2). Compare with literature data for similar nitrobenzoic acids .
- IR Spectroscopy: Confirm nitro (asymmetric stretching ~1520 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) functional groups.
- Melting Point: Compare experimental m.p. with published values to assess purity.
- Elemental Analysis (EA): Validate C, H, N, and O percentages against theoretical values.
Advanced: How can conflicting crystallographic data be resolved when determining the structure of derivatives?
Methodological Answer:
- Software Refinement: Use SHELXL for high-resolution refinement of X-ray data, adjusting parameters like thermal displacement factors and occupancy rates. For ambiguous electron density, employ disorder modeling or twin refinement .
- Validation Tools: Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries. Discrepancies in torsion angles may indicate conformational flexibility or crystal packing effects .
- Data Reconciliation: Compare experimental bond lengths/angles with quantum-mechanical calculations (e.g., DFT) to resolve outliers .
Advanced: What strategies optimize reaction yields for nitro-substituted benzoic acid derivatives?
Methodological Answer:
- Catalytic Systems: Use Lewis acids (e.g., FeCl3) to enhance nitration regioselectivity. For sterically hindered substrates, employ ultrasonic irradiation to improve mixing and reduce reaction time.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) can stabilize transition states in nitro-group introduction.
- Workup: Purify crude products via column chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts like dinitro isomers .
Advanced: How should discrepancies in NMR data for nitro-substituted analogs be addressed?
Methodological Answer:
- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts. For acidic protons (e.g., COOH), use D2O exchange to confirm assignments.
- Impurity Analysis: Perform HPLC-MS to detect trace byproducts. Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) to improve purity.
- Dynamic NMR: For tautomeric or conformational equilibria (e.g., hindered rotation), acquire variable-temperature NMR to resolve splitting .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations: Model reaction pathways (e.g., nitration or esterification) using Gaussian or ORCA software. Calculate activation energies to identify rate-limiting steps.
- Molecular Electrostatic Potential (MEP): Map electron-deficient regions (e.g., nitro group) to predict electrophilic attack sites.
- Docking Studies: For biological applications, simulate interactions with enzyme active sites using AutoDock Vina to guide functionalization .
Advanced: What are the challenges in characterizing degradation products of this compound under acidic/basic conditions?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C) and monitor via LC-MS. Identify hydrolysis products (e.g., demethylation or decarboxylation).
- Isolation Techniques: Use preparative TLC or centrifugal partition chromatography to isolate labile intermediates.
- Mechanistic Probes: Isotope labeling (e.g., 18O in methoxy groups) can track cleavage pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
